

Fiscalin B: A Comprehensive Technical Guide to its Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Fiscalin B*

Cat. No.: *B1250076*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiscalin B is a naturally occurring quinazolinone alkaloid first isolated from the fungus *Neosartorya fischeri*.^{[1][2]} It belongs to a class of compounds characterized by a pyrazino[2,1-b]quinazoline-3,6-dione core structure. This scaffold is assembled from three key building blocks: anthranilic acid, an α -amino acid (valine in the case of **Fiscalin B**), and a tryptophan-derived moiety. **Fiscalin B** has garnered significant interest within the scientific community due to its diverse and promising biological activities, including substance P inhibition, neuroprotective effects, and antitumor properties. This technical guide provides an in-depth overview of the structure elucidation, chemical properties, synthesis, and biological activities of **Fiscalin B**, with a focus on the experimental methodologies and underlying molecular mechanisms.

Structure Elucidation

The definitive structure of **Fiscalin B** was established through a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Analysis

Initial structural insights were obtained through detailed analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. High-resolution mass spectrometry confirmed the molecular formula of **Fiscalin B** as $C_{23}H_{22}N_4O_2$.^[3]

Table 1: General Physicochemical Properties of **Fiscalin B**

Property	Value	Source
Molecular Formula	$C_{23}H_{22}N_4O_2$	PubChem ^[3]
Molecular Weight	386.4 g/mol	PubChem ^[3]
IUPAC Name	(1S,4R)-4-(1H-indol-3-ylmethyl)-1-isopropyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione	PubChem

While the seminal 1993 paper by Wong et al. in the Journal of Antibiotics provided the initial comprehensive spectroscopic data, subsequent syntheses and analyses have corroborated these findings. A complete assignment of the 1H and ^{13}C NMR spectra is crucial for the unambiguous identification of the molecule.

Note: A detailed table of assigned 1H and ^{13}C NMR chemical shifts and coupling constants will be populated here upon successful retrieval of the full data from the original publication.

X-ray Crystallography

The absolute configuration of the non-natural enantiomer of **Fiscalin B**, (+)-**Fiscalin B**, was unequivocally determined by single-crystal X-ray diffraction analysis. This analysis confirmed the (1R, 4S) configuration for the non-natural form, which by extension, establishes the (1S, 4R) absolute configuration for the naturally occurring (-)-**Fiscalin B**.

Note: A detailed table of crystallographic data, including crystal system, space group, unit cell dimensions, and key bond lengths and angles, will be provided upon successful retrieval of the CIF file from the Cambridge Crystallographic Data Centre (CCDC).

Chemical Properties and Synthesis

Chemical Properties

Fiscalin B is a chiral molecule with two stereocenters. It is typically a yellow solid and is soluble in common organic solvents such as chloroform and methanol. Its chemical reactivity is largely dictated by the functional groups present in its tricyclic core and the indole side chain.

Synthesis

Several synthetic routes to **Fiscalin B** and its analogues have been developed, with microwave-assisted synthesis emerging as a particularly efficient method for constructing the pyrazino[2,1-b]quinazoline-3,6-dione scaffold.^[4]

Experimental Protocol: Microwave-Assisted Synthesis of the **Fiscalin B** Core

This protocol is a representative example based on established methods for the synthesis of the pyrazino[2,1-b]quinazoline-3,6-dione core.

Materials:

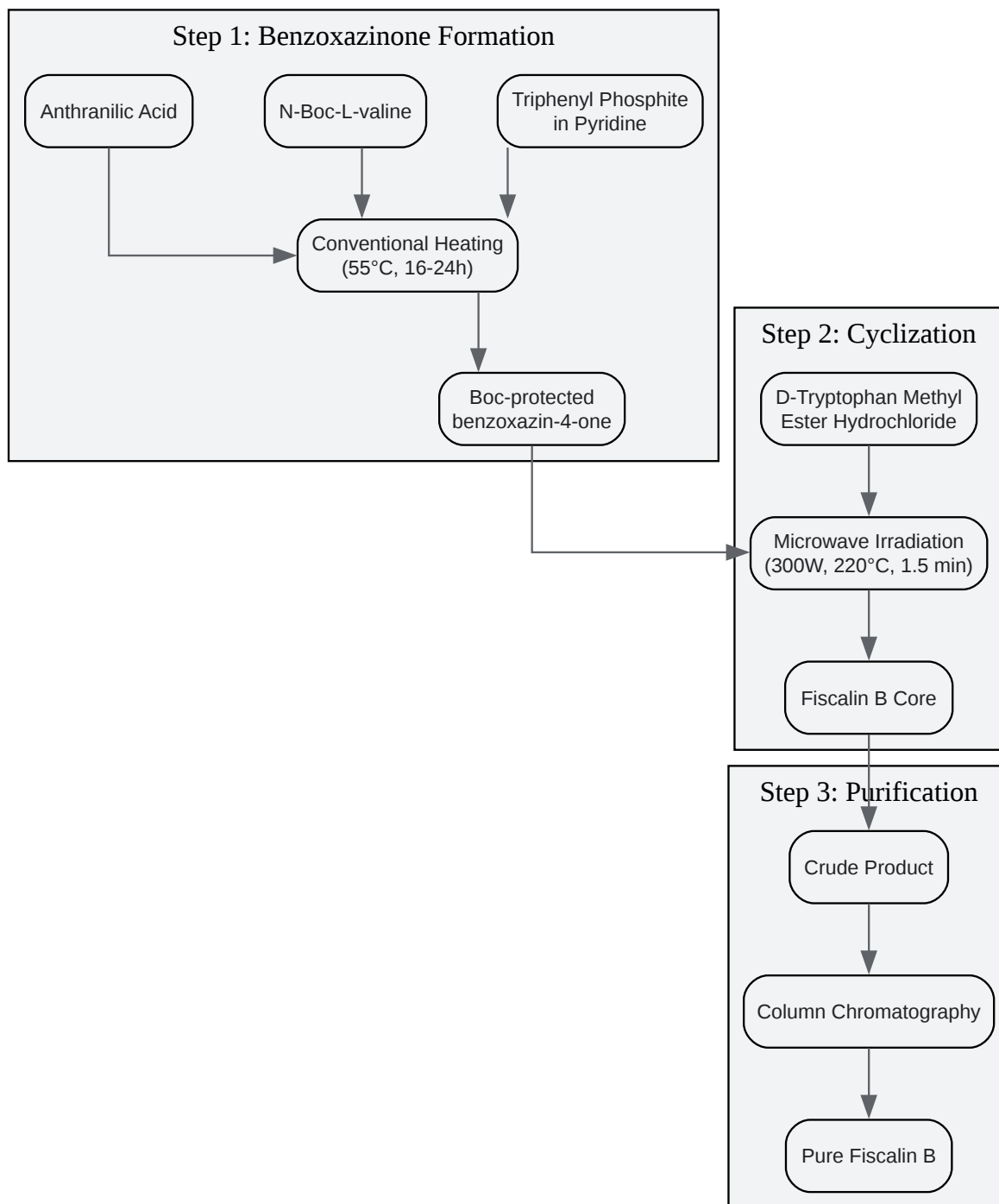
- Anthranilic acid
- N-Boc-L-valine
- Triphenyl phosphite
- Dry pyridine
- D-tryptophan methyl ester hydrochloride
- Microwave reactor

Procedure:

- Step 1: Formation of the Benzoxazinone Intermediate.
 - In a microwave-safe vessel, dissolve anthranilic acid and N-Boc-L-valine in dry pyridine.
 - Add triphenyl phosphite to the mixture.

- Heat the reaction mixture under conventional heating at 55°C for 16-24 hours. This step forms the Boc-protected benzoxazin-4-one intermediate.
- Step 2: Cyclization to the Pyrazinoquinazoline Core.
 - To the vessel containing the intermediate, add D-tryptophan methyl ester hydrochloride.
 - Seal the vessel and place it in a microwave reactor.
 - Irradiate the mixture with microwaves at 300 W, reaching a temperature of 220°C for 1.5 minutes.[4]
- Step 3: Purification.
 - After cooling, the reaction mixture is concentrated under reduced pressure.
 - The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

Logical Workflow for **Fiscalin B** Synthesis



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Caption: Workflow for the microwave-assisted synthesis of the **Fiscalin B** core structure.

Biological Activities and Mechanisms of Action

Fiscalin B exhibits a range of biological activities that are of significant interest for drug development.

Substance P Inhibition

Fiscalin B was first identified as an inhibitor of the binding of substance P to the human neurokinin-1 (NK-1) receptor, with a reported K_i value of 174 μM .^[1] Substance P is a neuropeptide involved in pain transmission, inflammation, and other physiological processes.^[5]^[6]^[7]

Experimental Protocol: Radioligand Binding Assay for NK-1 Receptor

This protocol is a generalized procedure for assessing the binding of a compound to the NK-1 receptor.

Materials:

- Cell membranes expressing the human NK-1 receptor
- Radiolabeled substance P (e.g., [^{125}I]Substance P)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl_2 , 1 μM phosphoramidon, and 0.1% BSA)
- Test compound (**Fiscalin B**) at various concentrations
- Non-specific binding control (e.g., 1 μM unlabeled substance P)
- Glass fiber filters
- Scintillation counter

Procedure:

- Incubation:

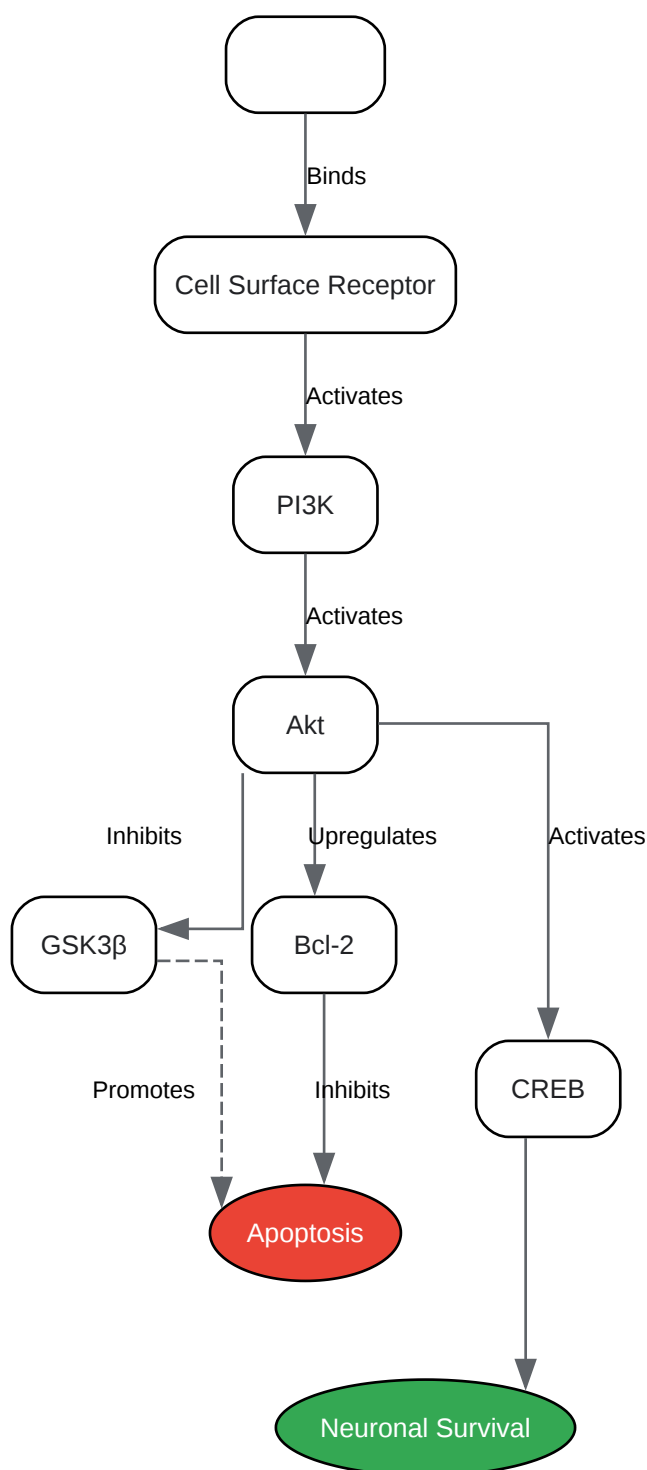
- In a 96-well plate, combine the cell membranes, radiolabeled substance P, and varying concentrations of **Fiscalin B** in the binding buffer.
- For total binding wells, no test compound is added.
- For non-specific binding wells, add the non-specific binding control.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Filtration:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
 - Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
- Quantification:
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity of each filter using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the specific binding as a function of the concentration of **Fiscalin B**.
 - Determine the IC_{50} value (the concentration of **Fiscalin B** that inhibits 50% of the specific binding of the radioligand).
 - Calculate the K_i value using the Cheng-Prusoff equation.

Neuroprotective Activity

Derivatives of **Fiscalin B** have demonstrated neuroprotective effects in cellular models of neurodegenerative diseases. The proposed mechanism involves the modulation of P-

glycoprotein (P-gp), an efflux pump that plays a role in clearing toxins from the brain. It is also hypothesized that **Fiscalin B** may exert its neuroprotective effects through the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.

Hypothesized Neuroprotective Signaling Pathway of **Fiscalin B**



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Caption: Hypothesized PI3K/Akt signaling pathway activated by **Fiscalin B**, leading to neuronal survival.

Antitumor Activity

Fiscalin B and its analogues have shown moderate cytotoxic effects against various human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis, or programmed cell death. This is thought to occur through the activation of caspases, a family of proteases that are central to the apoptotic process.

Table 2: Antitumor Activity of **Fiscalin B** Analogues

Compound	Cell Line	GI ₅₀ (μM)	Source
Fiscalin B analogue 5a	HCT15 (Colon)	31	Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products
Fiscalin B analogue 5b	HCT15 (Colon)	38	Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products
Fiscalin B analogue 5c	HCT15 (Colon)	52	Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products
Fiscalin B analogue 5d	HCT15 (Colon)	45	Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products
Fiscalin B analogue 5a	MCF7 (Breast)	35	Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products
Fiscalin B analogue 5b	MCF7 (Breast)	42	Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products
Fiscalin B analogue 5c	MCF7 (Breast)	48	Antitumor Activity of Quinazolinone Alkaloids Inspired by

Marine Natural
Products

Fiscalin B analogue
5d

MCF7 (Breast)

39

Antitumor Activity of
Quinazolinone
Alkaloids Inspired by
Marine Natural
Products

Experimental Protocol: Caspase Activation Assay

This is a general protocol to measure caspase activity in cells treated with a test compound.

Materials:

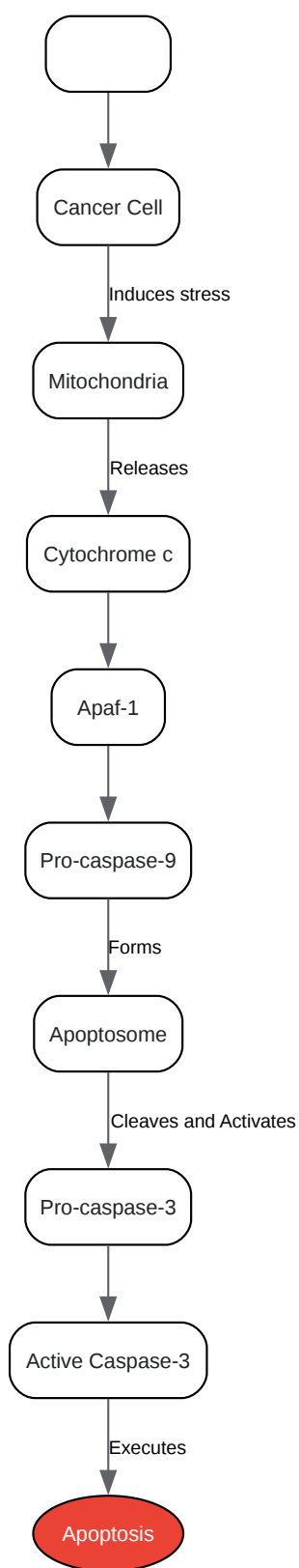
- Cancer cell line of interest
- **Fiscalin B**
- Cell lysis buffer
- Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
- Fluorometer

Procedure:

- Cell Treatment:
 - Culture cancer cells to the desired confluency.
 - Treat the cells with various concentrations of **Fiscalin B** for a specified time period (e.g., 24, 48 hours). Include an untreated control.
- Cell Lysis:
 - Harvest the cells and lyse them using the cell lysis buffer to release the cellular contents, including caspases.

- Enzymatic Reaction:
 - In a 96-well plate, add the cell lysate and the fluorogenic caspase substrate.
 - Incubate at 37°C, protected from light, for a specified time (e.g., 1-2 hours).
- Fluorescence Measurement:
 - Measure the fluorescence of each well using a fluorometer at the appropriate excitation and emission wavelengths for the fluorophore released upon substrate cleavage.
- Data Analysis:
 - The increase in fluorescence is proportional to the caspase activity.
 - Compare the caspase activity in the **Fiscalin B**-treated cells to the untreated control to determine the fold-increase in activation.

Hypothesized Apoptotic Pathway Induced by **Fiscalin B**



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Caption: Hypothesized intrinsic apoptosis pathway initiated by **Fiscalin B** in cancer cells.

Conclusion

Fiscalin B is a fascinating natural product with a complex chemical structure and a compelling profile of biological activities. Its ability to inhibit the substance P/NK-1 receptor pathway, protect neurons, and induce apoptosis in cancer cells makes it a valuable lead compound for the development of new therapeutics. The continued exploration of its synthesis, the elucidation of its precise molecular targets and signaling pathways, and the investigation of its structure-activity relationships will be crucial for realizing its full therapeutic potential. This technical guide serves as a comprehensive resource for researchers dedicated to advancing our understanding and application of this promising molecule.

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